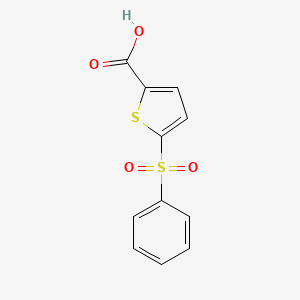

5-(Benzenesulfonyl)thiophene-2-carboxylic acid

説明

特性

IUPAC Name |

5-(benzenesulfonyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4S2/c12-11(13)9-6-7-10(16-9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCPIQZLNXZHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967791 | |

| Record name | 5-(Benzenesulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-78-7 | |

| Record name | MLS002637641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Benzenesulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid typically involves the sulfonylation of thiophene-2-carboxylic acid with benzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

5-(Benzenesulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or copper and are carried out under mild to moderate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

科学的研究の応用

Pharmaceutical Applications

1. Antiviral Activity

Research indicates that derivatives of 5-(benzenesulfonyl)thiophene-2-carboxylic acid exhibit significant antiviral properties, particularly as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase. Studies have shown that compounds derived from this acid can inhibit viral replication in cell cultures, demonstrating potential for therapeutic development against HCV .

2. Anti-inflammatory Agents

The compound's structural components suggest potential applications as anti-inflammatory agents. Preliminary studies indicate that it may modulate immune responses, which could be beneficial in treating conditions characterized by excessive inflammation.

3. Drug Development Intermediates

As a pharmaceutical intermediate, this compound serves as a building block for synthesizing more complex drug candidates. Its ability to undergo various chemical transformations allows for the development of novel therapeutic agents with enhanced efficacy and safety profiles.

Material Science Applications

1. Organic Electronics

The compound has been explored for use in organic electronic devices due to its favorable electronic properties. Thiophene derivatives are known for their conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

2. Photovoltaic Materials

Research into the photovoltaic properties of thiophene derivatives suggests that this compound could be utilized in the development of new materials for solar cells, enhancing energy conversion efficiencies through improved charge transport characteristics .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Thiophene-2-carboxylic acid | Thiophene ring with a carboxylic acid group | Lacks sulfonamide functionality |

| 5-Chlorothiophene-2-carboxylic acid | Chlorine substituent at the 5-position | More reactive due to halogen presence |

| Benzenesulfonamide | Sulfonamide group attached to a benzene ring | No thiophene structure; primarily medicinal use |

This table highlights how this compound combines features from both thiophene and sulfonamide classes, enhancing its reactivity and potential biological activity compared to simpler analogs.

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of thiophene derivatives demonstrated that certain modifications to the benzenesulfonyl group significantly increased potency against HCV replication in vitro. The findings support further exploration of this compound as a lead candidate for antiviral drug development .

Case Study 2: Organic Photovoltaic Performance

In research focusing on organic photovoltaic materials, this compound was incorporated into polymer blends, resulting in improved charge mobility and energy conversion efficiency compared to traditional materials. This suggests its viability as an additive in next-generation solar cells .

作用機序

The mechanism by which 5-(Benzenesulfonyl)thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

類似化合物との比較

Structural and Functional Group Variations

The biological and physicochemical properties of thiophene-2-carboxylic acid derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis of key analogs:

Table 1: Key Analogs of 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid

Key Findings from Comparative Studies

Lipophilicity and Bioactivity

- Thiophene vs. Furan Analogs : Thiophene derivatives (e.g., T3: N-(4-methoxyphenyl)-amide thiophene-2-carboxylic acid) exhibit higher antiproliferative activity against A431 cells compared to furan analogs, attributed to their greater lipophilicity (clogP ≈ 2.4 vs. 1.8 for furans) .

- Electron-Withdrawing Groups : The benzenesulfonyl group enhances metabolic stability compared to esters or amides, which are prone to hydrolysis. However, excessive lipophilicity (e.g., trifluoromethyl derivatives) may reduce aqueous solubility, necessitating formulation adjustments .

Anti-Inflammatory Activity

- 5-Substituted amino derivatives (e.g., 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid) demonstrate potent COX-2 inhibition, with IC₅₀ values < 1 μM. The benzenesulfonyl group’s bulkiness may sterically hinder enzyme binding compared to smaller substituents like chloroacetamido .

生物活性

5-(Benzenesulfonyl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a benzenesulfonyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of Hepatitis C virus (HCV) NS5B polymerase, which is crucial for viral replication. Studies have shown that it effectively inhibits both the enzyme's activity and HCV subgenomic RNA replication in human liver cells (Huh-7) .

- Antimicrobial Properties : Similar thiophene derivatives have demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus. The presence of the sulfonyl group enhances the compound's ability to disrupt bacterial cell functions .

- Potential Anti-inflammatory Effects : Some studies suggest that thiophene derivatives may modulate inflammatory pathways, although specific data on this compound is limited.

Structure-Activity Relationships (SAR)

SAR studies have revealed critical insights into how structural modifications influence the biological activity of thiophene-2-carboxylic acids:

- Substitution Patterns : Variations in the position and nature of substituents on the thiophene ring significantly affect potency against HCV NS5B polymerase. For instance, arylsulfonyl substitutions enhance inhibitory effects compared to other groups .

- Functional Group Influence : The presence of electron-withdrawing groups, like the sulfonyl moiety, is essential for maintaining high biological activity. This feature likely stabilizes interactions with target enzymes through enhanced binding affinity.

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy and safety profiles of this compound:

| Study Type | Findings |

|---|---|

| In Vitro Antiviral Activity | Significant inhibition of HCV replication at low micromolar concentrations. |

| Antimicrobial Assays | Effective against Staphylococcus aureus with low minimum inhibitory concentrations (MICs). |

| Cytotoxicity Tests | Exhibited low cytotoxicity in human cell lines at therapeutic doses. |

Case Studies

- HCV Polymerase Inhibition : A detailed study reported that this compound showed IC50 values in the low micromolar range against HCV NS5B polymerase, indicating strong potential for antiviral drug development .

- Antibacterial Activity : Research highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

- Safety Profile Assessment : In cytotoxicity assays using A549 human lung adenocarcinoma cells, the compound demonstrated no significant cytotoxic effects at concentrations up to 128 µg/mL, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended methods for synthesizing 5-(Benzenesulfonyl)thiophene-2-carboxylic acid?

Answer: A common approach involves sulfonylation of thiophene-2-carboxylic acid derivatives. For example, benzenesulfonyl chloride can be introduced at the 5-position of thiophene via electrophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) . Key steps include:

Q. Table 1: Example Reaction Conditions

| Precursor | Reagent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 5-hydroxyphenylthiophene-2-carboxylate | Benzenesulfonyl chloride | DMF | K₂CO₃ | ~70–80 |

Q. How should researchers handle safety risks during experimental procedures?

Answer:

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm sulfonyl group integration and thiophene ring substitution patterns .

- LC-MS : Verify molecular ion peaks ([M-H]⁻ expected at m/z ~308) and isotopic patterns .

- X-ray crystallography : Resolve crystal packing and confirm benzenesulfonyl-thiophene dihedral angles (e.g., ~45° in analogs) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or solubility?

Answer:

Q. Table 2: Impact of Substituents on Solubility

| Derivative | Solubility (mg/mL, H₂O) | LogP | Reference |

|---|---|---|---|

| 5-(Benzenesulfonyl)-Br-thiophene-2-COOH | 0.12 | 3.2 | |

| 5-(4-Hydroxyphenylsulfonyl)-thiophene-2-COOH | 2.5 | 1.8 |

Q. How to resolve contradictions in NMR data for sulfonylated thiophenes?

Answer:

- Dynamic effects : Rotameric splitting of sulfonyl groups may cause peak broadening. Use elevated temperatures (50–60°C) or DMSO-d₆ to minimize .

- Paramagnetic impurities : Filter samples through Chelex® resin to remove metal contaminants .

- Cross-validation : Compare with computational NMR predictions (e.g., DFT at B3LYP/6-311+G(d,p)) .

Q. What catalytic systems enable selective functionalization of the thiophene ring?

Answer:

Q. Example Protocol :

Q. How can computational methods predict binding affinity to biological targets?

Answer:

Q. Key Parameters :

Q. What strategies improve compound stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。